molecular formula C13H13NO2 B1279645 (5-(Benzyloxy)pyridin-2-yl)methanol CAS No. 59781-11-2

(5-(Benzyloxy)pyridin-2-yl)methanol

Cat. No.: B1279645
CAS No.: 59781-11-2
M. Wt: 215.25 g/mol
InChI Key: UTGLFQHWXNTFEV-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a benzyloxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Pyridine Derivatives: One common method involves the benzylation of pyridine derivatives. The reaction typically uses benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion.

    Reduction of Pyridine Aldehydes: Another method involves the reduction of pyridine aldehydes using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is often used to introduce the methanol group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production methods for (5-(Benzyloxy)pyridin-2-yl)methanol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(Benzyloxy)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Pyridine aldehydes or carboxylic acids.

    Reduction: Pyridine amines.

    Substitution: Pyridine derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry:

    Building Block: (5-(Benzyloxy)pyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of various enzymes and receptors.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)pyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group may enhance the compound’s binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

    (5-(Methoxy)pyridin-2-yl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (5-(Ethoxy)pyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (5-(Phenoxy)pyridin-2-yl)methanol: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness:

  • The presence of the benzyloxy group in (5-(Benzyloxy)pyridin-2-yl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGLFQHWXNTFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471354
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59781-11-2
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride (100 mL) solution of 5-benzyloxy-2-methyl-pyridine (5.99 g, 30.1 mmol) described in Manufacturing Example 127-1-1 was added m-chloroperbenzoic acid (8.79 g, 33.1 mmol, purity: 65%) at 0° C., which was stirred for 2 hours at room temperature. Saturated aqueous sodium bicarbonate was added to the reaction mixture at 0° C., which was extracted with methylene chloride. The organic layer was separated, washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain 5-benzyloxy-2-methyl-pyridine-1-oxide (7.71 g). Acetic anhydride (77 mL) was added to 5-benzyloxy-2-methyl-pyridine-1-oxide (7.71 g) thus obtained, which was stirred for 80 minutes at 120° C. This mixture was cooled to room temperature and then concentrated under a reduced pressure. To an ethanol (50 mL) solution of this residue was added a 5 N sodium hydroxide aqueous solution (7 mL), which was stirred for 50 minutes at room temperature. The reaction mixture was concentrated under a reduced pressure. The residue was partitioned into saturated aqueous sodium chloride and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (4.17 g, 54%).
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Benzyloxy)pyridin-2-yl)methanol
(5-(Benzyloxy)pyridin-2-yl)methanol
(5-(Benzyloxy)pyridin-2-yl)methanol
Reactant of Route 4
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(5-(Benzyloxy)pyridin-2-yl)methanol
Reactant of Route 5
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(5-(Benzyloxy)pyridin-2-yl)methanol
Reactant of Route 6
(5-(Benzyloxy)pyridin-2-yl)methanol

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